An In-Depth Technical Guide to 5-Bromo-2-cyanophenylboronic Acid: A Keystone Building Block in Modern Synthesis
An In-Depth Technical Guide to 5-Bromo-2-cyanophenylboronic Acid: A Keystone Building Block in Modern Synthesis
Introduction: The Strategic Importance of a Multifunctional Reagent
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic value of a chemical building block is measured by its versatility, reliability, and the molecular complexity it can unlock. 5-Bromo-2-cyanophenylboronic acid (CAS No. 1032231-30-3) has emerged as a reagent of significant interest to researchers and process chemists.[1][2][3][4] Its structure is deceptively simple, yet it masterfully combines three distinct and synthetically valuable functional groups on a single phenyl ring: a boronic acid, a nitrile, and a bromine atom.
This unique arrangement makes it a powerful trifunctional intermediate. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling chemistry, most notably the Nobel Prize-winning Suzuki-Miyaura reaction.[5][6] The nitrile group serves as a versatile precursor for amines, amides, carboxylic acids, and various heterocyclic systems. The bromine atom provides an additional, orthogonal handle for further cross-coupling reactions, allowing for sequential and site-selective elaborations of the molecular scaffold. This guide provides an in-depth technical overview of its properties, synthesis, and critical applications, designed for the practicing scientist in drug discovery and development.
Core Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and spectral properties is fundamental to its effective use in the laboratory. While some experimental data for 5-Bromo-2-cyanophenylboronic acid is not widely published, the following table summarizes its key identifiers and known characteristics. Researchers should always consult the Certificate of Analysis provided by the supplier for lot-specific data.
Table 1: Physicochemical Properties of 5-Bromo-2-cyanophenylboronic Acid
| Property | Value | Source(s) |
| CAS Number | 1032231-30-3 | [1][2][4] |
| Molecular Formula | C₇H₅BBrNO₂ | [1] |
| Molecular Weight | 225.84 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | Data not publicly available. Refer to supplier documentation. | |
| Solubility | Data not publicly available. Likely soluble in polar organic solvents like DMSO, DMF, and alcohols. | |
| Storage | Store under inert gas (Nitrogen or Argon) at 2-8°C. | [2] |
| Synonyms | B-(5-Bromo-2-cyanophenyl)boronic acid, 3-Bromo-6-cyanophenylboronic acid | [1][2][4] |
Spectroscopic Characterization
Spectroscopic data is crucial for confirming the identity and purity of the material. While specific spectra should be acquired upon receipt of the material, the expected signals are outlined below based on the compound's structure.
Table 2: Expected NMR Spectral Data
| Nucleus | Expected Chemical Shifts (δ, ppm) and Multiplicities | Rationale |
| ¹H NMR | Three distinct signals in the aromatic region (approx. 7.5-8.5 ppm). Signals will exhibit doublet and doublet of doublets splitting patterns characteristic of a 1,2,4-trisubstituted benzene ring. A broad singlet for the B(OH)₂ protons. | The three aromatic protons are in unique chemical environments. Coupling between adjacent protons will produce the expected splitting. Boronic acid protons are exchangeable and often appear as a broad signal. |
| ¹³C NMR | Seven distinct signals. A signal for the nitrile carbon (approx. 115-120 ppm). Six signals in the aromatic region, including two quaternary carbons (C-Br, C-CN) and one ipso-carbon attached to boron (often broad or of low intensity). | The molecule has seven unique carbon atoms. The cyano group has a characteristic chemical shift. The carbon atom directly bonded to the boron atom often shows signal broadening due to quadrupolar relaxation of the boron nucleus. |
| ¹¹B NMR | A single, broad signal typically observed between +28 and +33 ppm. | This range is characteristic of tri-coordinate arylboronic acids. |
Note: Vendor and chemical database websites confirm the availability of spectral data (¹H NMR, ¹³C NMR, MS, IR), which should be consulted for experimental values.[3][7][8]
Synthesis of 5-Bromo-2-cyanophenylboronic Acid: A Representative Protocol
The synthesis of aryl boronic acids is a well-established field. While a specific published procedure for this exact molecule is elusive, a robust synthesis can be designed based on standard organometallic techniques, starting from a readily available precursor like 2,5-dibromobenzonitrile. The causality behind this method lies in the differential reactivity of aryl bromides towards lithium-halogen exchange, followed by electrophilic trapping of the resulting organolithium species.
Plausible Synthetic Workflow
The logical pathway involves a selective lithium-halogen exchange at the bromine ortho to the directing nitrile group, followed by borylation.
Caption: Plausible synthesis route for 5-Bromo-2-cyanophenylboronic acid.
Step-by-Step Laboratory Protocol
This is a representative protocol and must be performed by trained personnel with appropriate safety precautions, particularly when handling pyrophoric reagents like n-butyllithium.
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Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 2,5-dibromobenzonitrile (1.0 eq) and anhydrous tetrahydrofuran (THF, approx. 0.2 M).
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to control the exothermic reaction and prevent side reactions, such as the addition of the organolithium to the nitrile.
-
Lithiation: Slowly add n-butyllithium (n-BuLi, ~1.05 eq, as a solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. The bromine at the 2-position is more activated towards exchange due to the ortho-directing and inductively withdrawing nature of the nitrile group.
-
Borylation: To the resulting dark-colored solution, add triisopropyl borate (B(O-iPr)₃, 1.2 eq) dropwise, again maintaining a temperature below -70 °C. The borate ester acts as the boron electrophile.
-
Quench and Workup: After stirring for an additional 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by carefully adding aqueous hydrochloric acid (e.g., 2 M HCl) until the pH is acidic (~pH 2).
-
Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude solid can be purified by recrystallization or silica gel chromatography to yield the final product.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of 5-Bromo-2-cyanophenylboronic acid is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This reaction forms a carbon-carbon bond between the boronic acid's phenyl ring and an electrophilic partner, typically an aryl or vinyl halide/triflate.[9] Its utility is foundational in constructing the biaryl and substituted aromatic cores prevalent in many active pharmaceutical ingredients (APIs).[10]
The Catalytic Cycle: A Self-Validating System
The trustworthiness of the Suzuki reaction stems from its well-understood and highly efficient catalytic cycle. Each step regenerates the active catalyst, allowing for high product turnover with minimal catalyst loading.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The causality is clear: a base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming a more nucleophilic boronate species ([Ar'-B(OH)₃]⁻).[9] This "ate" complex is crucial for the transmetalation step, where the organic group (Ar') is transferred from boron to the palladium(II) center. This step is often rate-limiting, and its efficiency is why the choice of base and solvent is critical for reaction success.
Illustrative Protocol: Synthesis of a Biaryl Nitrile
This protocol describes a general procedure for coupling 5-Bromo-2-cyanophenylboronic acid with a generic aryl bromide (Ar-Br).
-
Reagent Preparation: In a Schlenk flask or microwave vial, combine 5-Bromo-2-cyanophenylboronic acid (1.0 eq), the aryl bromide partner (1.2 eq), and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Experimental Insight: Using a slight excess of the boronic acid can sometimes be beneficial if it is prone to homocoupling or degradation, but here the aryl bromide is used in excess to ensure full consumption of the more valuable boronic acid.
-
-
Catalyst Addition: Add the palladium catalyst. A common and effective choice is Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%) or a more active pre-catalyst system like Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos).
-
Solvent and Degassing: Add a solvent mixture, typically an organic solvent and water (e.g., 1,4-Dioxane/H₂O 4:1, or Toluene/EtOH/H₂O). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes or by using several freeze-pump-thaw cycles. This step is absolutely critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C) and monitor by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Workup and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography to obtain the desired biaryl product.
Safety and Handling
As a professional scientist, adherence to safety protocols is non-negotiable. 5-Bromo-2-cyanophenylboronic acid possesses specific hazards that require careful management.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5]
-
Personal Protective Equipment (PPE): Always handle this compound in a certified chemical fume hood. Wear safety goggles, a lab coat, and nitrile gloves.
-
Handling: Avoid creating dust. Use in a well-ventilated area.
-
Storage: The compound is sensitive to air and moisture. Store in a tightly sealed container under an inert atmosphere (nitrogen or argon) in a refrigerator (2-8°C).[2][5]
Conclusion and Future Outlook
5-Bromo-2-cyanophenylboronic acid is more than just a chemical; it is an enabling tool for innovation. Its trifunctional nature allows for the rapid and efficient construction of complex molecular architectures that are central to the discovery of new medicines and materials. By providing three distinct points for chemical modification, it allows for the exploration of chemical space in a planned, sequential manner. As synthetic methodologies continue to advance, the strategic application of such powerful, multifunctional building blocks will remain a cornerstone of progress in the chemical sciences.
References
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Wiley-VCH. (n.d.). Supporting Information. Retrieved January 1, 2026, from [Link]
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CRO SPLENDID LAB. (n.d.). 5-Bromo-2-cyanophenylboronic Acid. Retrieved January 1, 2026, from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 1, 2026, from [Link]
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ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction [Video]. YouTube. Retrieved January 1, 2026, from [Link]
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ACG Publications. (n.d.). Records of Natural Products-SI. Retrieved January 1, 2026, from [Link]
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Gate Chemistry. (2018, July 17). Suzuki Coupling Mechanism and Applications [Video]. YouTube. Retrieved January 1, 2026, from [Link]
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ResearchGate. (2019). Competing experiments in the Suzuki–Miyaura cross coupling reaction. Retrieved January 1, 2026, from [Link]
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MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Retrieved January 1, 2026, from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved January 1, 2026, from [Link]
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ResearchGate. (2014). Experimental and theoretical, 1 H and 13 C NMR isotropic chemical shifts. Retrieved January 1, 2026, from [Link]
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ACD/Labs. (n.d.). Using Predicted 13C NMR Spectra with Open Resources for Structure Dereplication. Retrieved January 1, 2026, from [Link]
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